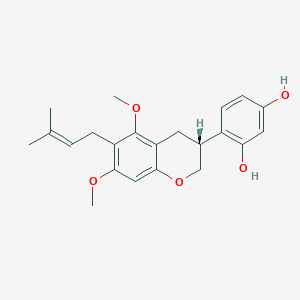

Glyasperin D

Vue d'ensemble

Description

Glyasperin D is part of the Glyasperin class, a group of compounds known for their presence in Glycyrrhiza species. These compounds are studied for their various biological activities and chemical properties. While specific details on this compound are scarce, research on similar compounds, such as Glyasperin E, provides valuable insights into the synthesis, structure, and properties of these types of molecules.

Synthesis Analysis

The synthesis of Glyasperin E, a compound closely related to this compound, involves complex organic reactions including ring closure, decarboxylation, methylation, and prenylation steps (Lu Zeng et al., 1993). This process highlights the intricate methods used to synthesize Glyasperin compounds, suggesting similar complexity in synthesizing this compound.

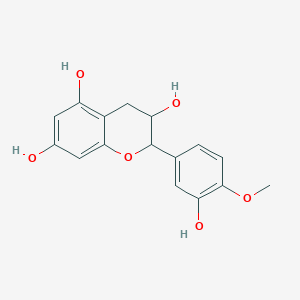

Molecular Structure Analysis

Glyasperin compounds typically feature complex molecular structures with multiple functional groups. The detailed molecular structure of Glyasperin E, established through spectroscopic evidence, includes a 3-phenoxychromen-4-one derivative core (Lu Zeng et al., 1993). This core structure is indicative of the molecular complexity expected in this compound.

Applications De Recherche Scientifique

Activité antioxydante

Glyasperin D: est reconnu pour ses propriétés antioxydantes. Les antioxydants sont essentiels pour neutraliser les radicaux libres, qui peuvent causer un stress oxydatif conduisant à des dommages cellulaires. La capacité du composé à agir comme antioxydant le rend précieux dans la recherche visant à comprendre et à atténuer les maladies liées au stress oxydatif, notamment les troubles neurodégénératifs et le cancer .

Effets antimicrobiens

La recherche a mis en évidence les effets antimicrobiens de this compound, en particulier contre les souches de Staphylococcus aureus résistant à la méthicilline (SARM) et d'Entérocoque résistant à la vancomycine (ERV). Cette application est importante dans le développement de nouveaux traitements contre les infections bactériennes résistantes aux antibiotiques .

Potentiel anti-inflammatoire

Le potentiel anti-inflammatoire de This compound est un autre domaine d'intérêt. L'inflammation est un facteur sous-jacent commun à de nombreuses maladies chroniques, et la capacité de this compound à moduler les réponses inflammatoires est explorée pour développer de nouvelles thérapies anti-inflammatoires .

Applications antivirales

This compound: s'est avéré prometteur dans la recherche antivirale, en particulier dans l'inhibition de l'entrée du virus dans les cellules hôtes. Son affinité de liaison envers des protéines virales spécifiques est à l'étude, ce qui pourrait conduire au développement de nouveaux médicaments antiviraux .

Applications cosméceutiques

Dans l'industrie cosmétique, This compound est étudié pour ses effets éclaircissants de la peau. Son potentiel à inhiber la production de mélanine sans affecter l'activité de la tyrosinase est particulièrement remarquable pour le développement d'agents éclaircissants de la peau plus sûrs et plus efficaces .

Recherche pharmacologique

Enfin, This compound fait l'objet de recherches pharmacologiques en raison de ses diverses propriétés bioactives. Il est étudié pour ses rôles potentiels dans le traitement de divers maux, notamment les troubles digestifs, la douleur, et même comme agent thérapeutique possible pour le VIH .

Mécanisme D'action

Target of Action

Glyasperin D, a flavonoid isolated from Glycyrrhiza uralensis, has been identified to have weak anti-Helicobacter pylori activity . The primary target of this compound is the bacterium Helicobacter pylori, a gram-negative, microaerophilic bacterium found in the stomach. This bacterium is linked to the development of duodenal and gastric ulcers and stomach cancer .

Mode of Action

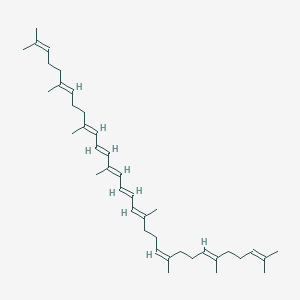

It is suggested that the compound interacts with its target, helicobacter pylori, by inhibiting its growth and proliferation . The presence of a prenyl group in this compound is believed to enhance its affinity for bacterial cell membranes, thereby increasing its antimicrobial potency .

Biochemical Pathways

These may include inhibition of DNA gyrase, disruption of cytoplasmic membrane functions, and inhibition of energy metabolism

Result of Action

The primary result of this compound’s action is the inhibition of Helicobacter pylori growth and proliferation, thereby potentially preventing the development of gastric ulcers and stomach cancer caused by this bacterium . .

Propriétés

IUPAC Name |

4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMAUIOCNQXFHL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C2C(=C1OC)C[C@@H](CO2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931525 | |

| Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142561-10-2 | |

| Record name | Glyasperin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyasperin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYASPERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZF2ZY8CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

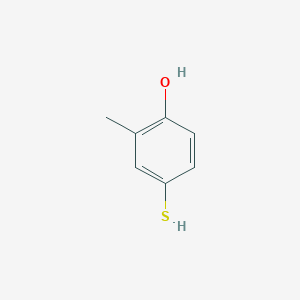

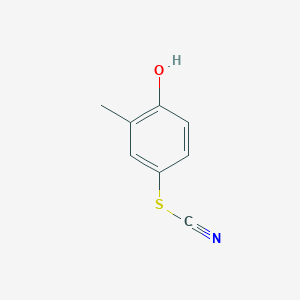

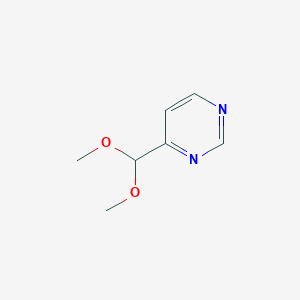

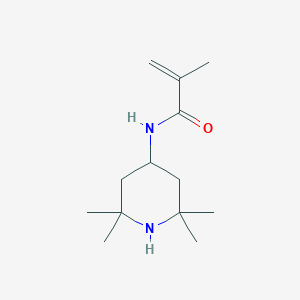

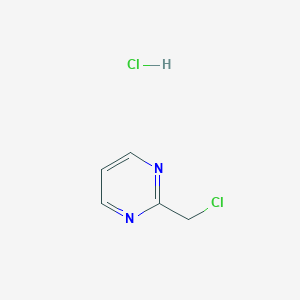

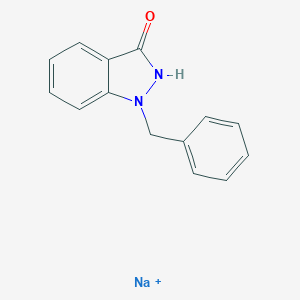

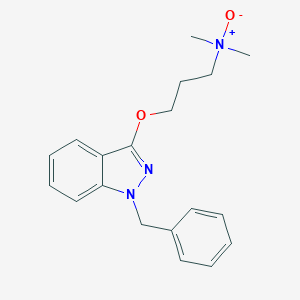

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B30318.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)